Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

Beschreibung

Eigenschaften

IUPAC Name |

diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO5/c1-4-19-8(17)10(15-7(3)16,6-11(12,13)14)9(18)20-5-2/h4-6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCBHHXHXMSJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(F)(F)F)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556362 | |

| Record name | Diethyl acetamido(2,2,2-trifluoroethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120097-64-5 | |

| Record name | 1,3-Diethyl 2-(acetylamino)-2-(2,2,2-trifluoroethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120097-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl acetamido(2,2,2-trifluoroethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

This technical guide provides a comprehensive analysis and prediction of the ¹H NMR spectrum of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectral features, offering field-proven insights into experimental design and data interpretation.

Introduction

This compound is a specialized malonic ester derivative. Its structure incorporates several key functional groups: two ethyl esters, an acetamido group, and a trifluoroethyl substituent. Each of these moieties imparts distinct electronic and steric effects, which are reflected in the compound's ¹H NMR spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity and for monitoring its presence in various chemical processes.

This guide will first predict the chemical shifts, multiplicities, and coupling constants for each proton environment in the molecule. Subsequently, a detailed experimental protocol for acquiring the ¹H NMR spectrum is provided, followed by a discussion of potential impurities and their spectral signatures.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals. The following analysis is based on established principles of NMR spectroscopy and data from analogous structures.

A. Diethyl Ester Protons (-OCH₂CH₃)

The two diethyl ester groups are chemically equivalent due to free rotation around the central carbon's single bonds. Each ethyl group consists of a methylene (-CH₂) and a methyl (-CH₃) group.

-

Methylene Protons (-OCH₂CH₃): These protons are adjacent to an electronegative oxygen atom, which deshields them, causing their signal to appear downfield. Furthermore, they are coupled to the three protons of the adjacent methyl group. Therefore, the signal is expected to be a quartet . The predicted chemical shift is in the range of δ 4.2-4.3 ppm .

-

Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and are therefore more shielded, appearing upfield. They are coupled to the two protons of the adjacent methylene group, resulting in a triplet . The predicted chemical shift is around δ 1.2-1.3 ppm . The typical coupling constant (³JHH) for ethyl groups is approximately 7.1 Hz[1][2].

B. Acetamido Group Protons (-NHCOCH₃)

The acetamido group contributes two signals to the spectrum: one from the amide proton (-NH) and one from the methyl group (-COCH₃).

-

Amide Proton (-NH): The chemical shift of the amide proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet in the range of δ 6.5-8.0 ppm . In some cases, coupling to the adjacent protons might be observed, but often this is broadened.

-

Methyl Protons (-COCH₃): The methyl protons of the acetamido group are deshielded by the adjacent carbonyl group. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with. The predicted chemical shift is approximately δ 2.1 ppm .

C. Trifluoroethyl Group Protons (-CH₂CF₃)

The trifluoroethyl group consists of a methylene group (-CH₂) attached to a trifluoromethyl group (-CF₃).

-

Methylene Protons (-CH₂CF₃): These protons are adjacent to the highly electronegative trifluoromethyl group, which strongly deshields them, shifting their signal significantly downfield. The three fluorine atoms will couple with the two methylene protons. According to the n+1 rule for coupling to I=1/2 nuclei, the signal will be split into a quartet by the three equivalent fluorine atoms. The typical ³JHF coupling constant is in the range of 8-10 Hz. The predicted chemical shift for these protons is around δ 3.2-3.5 ppm . The presence of the electronegative acetamido and ester groups on the same carbon will also contribute to this downfield shift.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -OCH₂CH₃ | 4.2 - 4.3 | Quartet | ~7.1 (³JHH) | 4H |

| -OCH₂CH₃ | 1.2 - 1.3 | Triplet | ~7.1 (³JHH) | 6H |

| -NHCOCH₃ | 6.5 - 8.0 | Broad Singlet | - | 1H |

| -NHCOCH₃ | ~2.1 | Singlet | - | 3H |

| -CH₂CF₃ | 3.2 - 3.5 | Quartet | ~8-10 (³JHF) | 2H |

Experimental Protocol

A self-validating system for acquiring the ¹H NMR spectrum of this compound involves careful sample preparation and parameter optimization.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v, to reference the chemical shifts to δ 0.00 ppm.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal resolution.[3]

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the relaxation delay to at least 1-2 seconds to ensure all protons have sufficiently relaxed before the next pulse.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

-

Visualization of Molecular Structure and Proton Environments

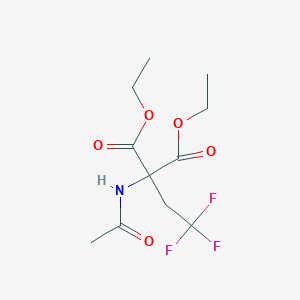

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled.

Caption: Molecular structure of this compound with proton environments labeled (a-e).

Anticipating Potential Impurities

The synthesis of this compound may involve starting materials like diethyl acetamidomalonate.[4][5] Incomplete reaction could lead to the presence of this starting material as an impurity.

-

Diethyl acetamidomalonate: This compound would show a characteristic signal for the α-proton at the malonate center, typically a doublet around δ 5.2 ppm, coupled to the amide proton.[6] The absence of the quartet for the -CH₂CF₃ group would be a key indicator of its presence.

Residual solvents from the synthesis and purification steps are also common impurities. Their characteristic chemical shifts should be checked against established tables.[7][8][9] For instance, in CDCl₃, residual non-deuterated chloroform appears at δ 7.26 ppm, and water is often seen as a broad singlet around δ 1.56 ppm.[3]

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum follows a logical workflow to ensure accurate structural assignment.

Sources

- 1. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 4. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 5. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]

- 6. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. chem.washington.edu [chem.washington.edu]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

Introduction: The Significance of Fluorinated Malonates in Medicinal Chemistry

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate is a fluorinated organic compound of significant interest to researchers in drug discovery and development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. Specifically, the trifluoroethyl group is a common motif in medicinal chemistry used to modulate the lipophilicity and electronic properties of a lead compound. This compound serves as a key building block for the synthesis of complex fluorinated molecules, including novel amino acids and heterocyclic compounds with potential therapeutic applications.

A thorough understanding of the molecular structure of this compound is paramount for its effective utilization in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of organic molecules. This technical guide provides a detailed analysis of the ¹³C NMR data for this compound, offering insights into the influence of its various functional groups on the carbon chemical shifts and coupling constants. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with fluorinated compounds.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of public domain experimental ¹³C NMR spectra for this compound, this guide presents a detailed prediction of the spectrum based on established principles of NMR spectroscopy and empirical data from structurally related compounds. The predicted chemical shifts and coupling constants provide a robust framework for the interpretation of experimentally acquired data.

The structure of this compound with the IUPAC numbering is shown below:

Molecular structure of this compound.

The predicted ¹³C NMR chemical shifts (δ) in parts per million (ppm) and the expected multiplicities due to ¹³C-¹⁹F coupling are summarized in the table below. These predictions are based on the known spectrum of diethyl acetamidomalonate and the anticipated effects of the trifluoroethyl substituent.[1]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment Rationale |

| C=O (ester) | ~168 | Singlet | The two ester carbonyl carbons are chemically equivalent and are expected to have a chemical shift similar to that in diethyl acetamidomalonate (166.5 ppm).[1] |

| C=O (amide) | ~170 | Singlet | The amide carbonyl carbon is expected to be in a similar range to that in diethyl acetamidomalonate (169.9 ppm).[1] |

| C F₃ | ~124 | Quartet (¹JCF ≈ 280 Hz) | The carbon of the trifluoromethyl group is highly deshielded by the three fluorine atoms and will appear as a quartet due to one-bond coupling with the three fluorine nuclei. |

| -O-C H₂-CH₃ | ~63 | Singlet | The methylene carbons of the two equivalent ethyl ester groups are expected to have a chemical shift close to that observed in diethyl acetamidomalonate (62.6 ppm).[1] |

| Quaternary C | ~65-70 | Triplet (²JCF ≈ 30 Hz) | The chemical shift of the quaternary carbon is significantly influenced by the attached electron-withdrawing groups (two esters, one acetamido, and one trifluoroethyl). Its signal will be split into a triplet due to two-bond coupling with the three fluorine atoms. |

| -C H₂-CF₃ | ~35-40 | Quartet (²JCF ≈ 30 Hz) | The methylene carbon adjacent to the trifluoromethyl group will be deshielded and will appear as a quartet due to two-bond coupling with the three fluorine atoms. |

| -C(=O)-C H₃ | ~23 | Singlet | The methyl carbon of the acetamido group is expected to have a chemical shift similar to that in diethyl acetamidomalonate (22.8 ppm).[1] |

| -O-CH₂-C H₃ | ~14 | Singlet | The methyl carbons of the two equivalent ethyl ester groups are expected to have a chemical shift similar to that in diethyl acetamidomalonate (14.0 ppm).[1] |

Analysis and Interpretation of the Predicted Spectrum

The predicted ¹³C NMR spectrum of this compound is characterized by several key features that arise from the unique electronic environment of each carbon atom.

-

Downfield Region (δ > 160 ppm): The signals for the two types of carbonyl carbons (ester and amide) are expected in the most downfield region of the spectrum. The slight difference in their chemical shifts is due to the different electronic effects of the oxygen and nitrogen atoms attached to the carbonyl group.

-

Quaternary Carbon (C-2): The chemical shift of the quaternary carbon is of particular interest. In diethyl acetamidomalonate, the corresponding methine carbon appears at 56.5 ppm.[1] The substitution of the proton with a trifluoroethyl group is expected to cause a significant downfield shift due to the electron-withdrawing nature of the CF₃ group. Furthermore, the signal for this carbon will be a triplet due to coupling with the three fluorine atoms over two bonds (²JCF). The intensity of this peak is expected to be lower than that of the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.

-

Trifluoroethyl Group (-CH₂-CF₃): The two carbons of the trifluoroethyl group will exhibit characteristic splitting patterns due to C-F coupling. The CF₃ carbon will appear as a quartet with a large one-bond coupling constant (¹JCF). The adjacent CH₂ carbon will also be a quartet, but with a smaller two-bond coupling constant (²JCF).

-

Diethyl Ester and Acetamido Groups: The chemical shifts of the carbons in the diethyl ester and acetamido groups are predicted to be similar to those in the parent compound, diethyl acetamidomalonate.[1]

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 50-100 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.

-

Ensure the sample is fully dissolved to obtain sharp NMR signals. Sonication may be used to aid dissolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field to achieve good resolution.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This will result in singlet signals for all carbons not coupled to fluorine.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon and the carbons of the trifluoroethyl group, which will have their signal intensity divided by splitting.

-

A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quantitative analysis and for observing quaternary carbons.

-

The following diagram illustrates the general workflow for acquiring and analyzing the ¹³C NMR spectrum:

Workflow for ¹³C NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹³C NMR data for this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently interpret their experimental data and confirm the structure of this important fluorinated building block. The provided experimental protocol offers a practical guide for acquiring high-quality spectra. This information is crucial for ensuring the purity and identity of the compound, which is essential for its successful application in the synthesis of novel drug candidates and other advanced materials.

References

Sources

Molecular structure of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

An In-depth Technical Guide to the Molecular Structure of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of this compound. This compound is a fluorinated derivative of Diethyl Acetamidomalonate (DEAM), a cornerstone building block in the synthesis of α-amino acids.[1] The introduction of a trifluoroethyl group offers a strategic advantage in medicinal chemistry, potentially enhancing metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredients. This guide will delve into the synthesis of the title compound, its detailed spectroscopic profile, and its potential applications in the development of novel therapeutics.

Introduction: The Significance of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, the trifluoromethyl group (CF3) is often used to block metabolic oxidation, modulate pKa, and improve membrane permeability.

This compound serves as a key intermediate for the synthesis of trifluoromethylated α-amino acids, which are valuable components in the design of peptides, peptidomimetics, and other small molecule drugs with enhanced biological activity and stability.

Synthesis and Mechanism

The synthesis of this compound is achieved through the alkylation of Diethyl Acetamidomalonate (DEAM). This reaction follows a classic malonic ester synthesis pathway, which involves the formation of a stabilized enolate followed by a nucleophilic substitution.

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Enolate Formation: The α-proton of DEAM is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide, results in the formation of a resonance-stabilized enolate.

-

Nucleophilic Alkylation: The enolate anion then acts as a nucleophile, attacking a suitable electrophilic trifluoroethyl source, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl triflate, in an SN2 reaction.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the alkylation of diethyl acetamidomalonate.[2]

Materials:

-

Diethyl acetamidomalonate (DEAM)

-

Anhydrous Ethanol

-

Sodium metal

-

2,2,2-Trifluoroethyl iodide

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and hotplate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly cut sodium metal in anhydrous ethanol with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add Diethyl Acetamidomalonate in portions with stirring. Continue stirring at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 2,2,2-trifluoroethyl iodide dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Molecular Structure and Spectroscopic Characterization

A thorough understanding of the molecular structure is paramount for quality control and for predicting the compound's reactivity. The following sections detail the expected spectroscopic data for this compound based on the known data for DEAM and the influence of the trifluoroethyl group.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s (broad) | 1H | NH |

| ~4.3 | q | 4H | -O-CH₂ -CH₃ |

| ~3.2 | q | 2H | -CH₂ -CF₃ |

| ~2.1 | s | 3H | -C(O)-CH₃ |

| ~1.3 | t | 6H | -O-CH₂-CH₃ |

Rationale: The methylene protons of the trifluoroethyl group are expected to appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (amide) |

| ~166 | C=O (ester) |

| ~124 (q) | C F₃ |

| ~63 | -O -CH₂-CH₃ |

| ~60 | Quaternary C |

| ~40 (q) | -C H₂-CF₃ |

| ~23 | -C(O)-C H₃ |

| ~14 | -O-CH₂-C H₃ |

Rationale: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The adjacent methylene carbon will also show a quartet multiplicity due to two-bond C-F coupling.

¹⁹F NMR Spectroscopy:

A single resonance, a triplet, is expected in the ¹⁹F NMR spectrum due to coupling with the adjacent methylene protons. The chemical shift will be characteristic of a CF₃ group attached to an aliphatic chain.

Caption: Workflow for the spectroscopic characterization of the title compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering clues about the structure. For this compound (Molecular Formula: C₁₁H₁₆F₃NO₅), the expected exact mass is approximately 315.0981 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight.

-

Loss of Ethoxy Group (-OC₂H₅): A fragment at M-45.

-

Loss of Ethyl Group (-C₂H₅): A fragment at M-29.

-

McLafferty Rearrangement: Fragments resulting from the characteristic rearrangement of the ester groups.

-

Cleavage of the Trifluoroethyl Group: Fragments corresponding to the loss of CF₃ or CH₂CF₃.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of novel, non-natural α-amino acids containing a trifluoroethyl side chain. These fluorinated amino acids can be incorporated into peptides and other pharmaceutical agents to:

-

Enhance Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.

-

Modulate Lipophilicity: The trifluoroethyl group can increase the lipophilicity of a molecule, potentially improving its absorption and distribution.

-

Improve Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.

Conclusion

This compound is a strategically important building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, a detailed prediction of its spectroscopic characteristics, and a discussion of its potential utility. The methodologies and data presented herein serve as a valuable resource for researchers working in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences.

References

- Google Patents. (2015). CN104610082A - Preparation method of diethyl acetamidomalonate.

- NMR Spectra of New Compounds. (n.d.). [No specific title available].

-

Pharmaffiliates. (n.d.). Diethyl 2-Acetamido-2-[2-(4-octylphenylethyl)malonate. Retrieved from [Link]

-

PubChem. (n.d.). Acetamidomalonic acid diethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diethyl 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioate. Retrieved from [Link]

-

Acmecule. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

-

ACS Publications. (2014). Arylation of Diethyl Acetamidomalonate with Diaryliodonium Salts En Route to α-Arylglycines. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- National Institutes of Health. (n.d.). Diethyl [2,2,2-trifluoro-1-phenylsulfonylamino-1-(trifluoromethyl)ethyl]phosphonate.

-

ResearchGate. (2004). N-Alkylation of Diethyl Acetamidomalonate: Synthesis of Constrained Amino Acid Derivatives by Ring-Closing Metathesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]

-

Semantic Scholar. (2004). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. Retrieved from [Link]

-

MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl diethylmalonate. Retrieved from [Link]onate]([Link])

Sources

Methodological & Application

Application Note and Experimental Protocol: Hydrolysis of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Trifluoromethylated Amino Acids

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] In drug discovery, trifluoromethylated compounds are of particular interest as the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability. The hydrolysis of diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate is a critical step in the synthesis of β,β,β-trifluoroalanine, a non-proteinogenic amino acid that serves as a valuable building block for novel pharmaceuticals.[2] This document provides a detailed experimental guide for this hydrolysis reaction, exploring both acidic and basic conditions, and offers insights into the underlying mechanisms and potential challenges.

Reaction Overview & Mechanistic Considerations

The hydrolysis of this compound involves the cleavage of the two ester groups to yield the corresponding dicarboxylic acid. This is followed by decarboxylation, typically under heating, to afford the desired N-acetyl-β,β,β-trifluoroalanine. The final deacetylation step to yield trifluoroalanine is not covered in this protocol but is a standard subsequent procedure.

The overall transformation can be summarized as follows:

Caption: General reaction scheme for the hydrolysis and decarboxylation of the starting malonate.

The reaction can be performed under either acidic or basic conditions, each with its own mechanistic pathway and experimental considerations.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4] This is followed by a series of proton transfer steps, leading to the elimination of ethanol and the formation of the carboxylic acid.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5] The subsequent collapse of this intermediate eliminates the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid. Acidic workup is required to protonate the carboxylate salt.

The presence of the electron-withdrawing trifluoroethyl group may influence the rate of hydrolysis. While it can render the carbonyl carbons more electrophilic, steric hindrance could also play a role. Challenges in the hydrolysis of similar fluorinated malonates have been reported, sometimes necessitating harsher reaction conditions.[1][6]

Materials and Equipment

| Reagents and Solvents | Equipment |

| This compound | Round-bottom flasks (various sizes) |

| Hydrochloric acid (concentrated) | Reflux condenser |

| Sulfuric acid (concentrated) | Magnetic stirrer and stir bars |

| Sodium hydroxide | Heating mantle or oil bath |

| Ethanol | Thermometer |

| Diethyl ether | Separatory funnel |

| Ethyl acetate | Rotary evaporator |

| Anhydrous magnesium sulfate or sodium sulfate | pH paper or pH meter |

| Saturated sodium bicarbonate solution | Thin-layer chromatography (TLC) plates and chamber |

| Saturated sodium chloride solution (brine) | UV lamp for TLC visualization |

Experimental Protocols

Two primary methods for the hydrolysis are presented below. The choice between them may depend on the stability of the starting material and the desired workup procedure.

Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation

This one-pot procedure combines hydrolysis and decarboxylation.

Caption: Workflow for the acid-catalyzed hydrolysis protocol.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water (e.g., 10 mL per gram of starting material). Expert Tip: While hydrochloric acid is common, a mixture of hydrobromic acid and acetic acid has been shown to be effective for challenging fluorinated ester hydrolyses and could be considered as an alternative.[1][6]

-

Heating and Reflux: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). To do this, carefully take a small aliquot from the reaction mixture, neutralize it with a saturated sodium bicarbonate solution, and extract with a small amount of ethyl acetate. Spot the organic extract on a TLC plate and elute with an appropriate solvent system (e.g., 1:1 ethyl acetate:hexanes). The reaction is complete when the starting material spot is no longer visible.

-

Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude N-acetyl-β,β,β-trifluoroalanine can be purified by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This two-step protocol first forms the dicarboxylate salt, which is then acidified and decarboxylated.

Caption: Workflow for the base-catalyzed hydrolysis (saponification) protocol.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (e.g., 10 mL per gram of starting material). Add an aqueous solution of sodium hydroxide (2.5 eq).

-

Heating: Heat the mixture to reflux with stirring.

-

Reaction Monitoring: Monitor the reaction by TLC as described in the acid-catalyzed protocol.

-

Cooling and Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid until the pH is approximately 1-2. Safety Note: This acidification is exothermic and will release carbon dioxide during the subsequent heating step.

-

Decarboxylation: Gently heat the acidified mixture to around 50-60 °C to promote decarboxylation. The evolution of CO2 gas should be observed. Continue heating until gas evolution ceases.

-

Extraction, Washing, and Concentration: Follow steps 5-7 from the acid-catalyzed protocol to isolate the crude product.

-

Purification: Purify the crude product as described previously.

Data Summary and Expected Outcomes

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Typical Reagents | Conc. HCl / H2O | NaOH / Ethanol, H2O |

| Reaction Temperature | 100-110 °C | Reflux (approx. 80 °C) |

| Reaction Time | 4-12 hours | 2-8 hours |

| Workup | Direct Extraction | Acidification then Extraction |

| Expected Yield | 70-85% | 75-90% |

Note: Reaction times and yields are estimates and may vary depending on the specific reaction scale and conditions.

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction stalls, consider increasing the reaction time or the concentration of the acid or base. For the acid-catalyzed method, adding a co-solvent like dioxane might improve solubility.

-

Low Yield: Low yields could be due to incomplete reaction or product loss during workup. Ensure thorough extraction and careful handling during purification. In the case of base-catalyzed hydrolysis, ensure the acidification is complete to protonate the carboxylate.

-

Side Reactions: The presence of the trifluoroethyl group may lead to unexpected side reactions under harsh conditions. Careful monitoring by TLC is crucial to identify the formation of byproducts.

-

Purification: The polarity of the final product, N-acetyl-β,β,β-trifluoroalanine, will be significantly different from the starting diester. This change is key to effective monitoring by TLC and purification by column chromatography.

Conclusion

The hydrolysis of this compound is a robust and essential transformation for the synthesis of trifluoromethylated amino acids. Both acidic and basic protocols can be employed successfully, with the choice depending on laboratory preferences and substrate compatibility. Careful execution of the experimental procedure and diligent monitoring will ensure a high yield of the desired product, paving the way for its use in further synthetic applications in drug discovery and materials science.

References

-

Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(15), 133-144. Available at: [Link]

-

Organic Syntheses Procedure for diethyl acetamidomalonate. Available at: [Link]

-

Ashenhurst, J. (2019). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1859–1865. Available at: [Link]

-

ChemHelper. (2017). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube. Available at: [Link]

- Britton, T. C. (1945). Production of malonic acid. U.S. Patent No. 2,373,011. Washington, DC: U.S. Patent and Trademark Office.

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. Available at: [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Institutes of Health. Available at: [Link]

-

Funabiki, K., et al. (2005). Novel Synthesis of α-Trifluoromethylated α-Amino Acid Derivatives from γ-Hydroxy-α-fluoro-α-trifluoromethyl Carboxamides. Organic Letters, 7(4), 573–576. Available at: [Link]

-

Far, R. K., & Walsh, C. T. (1989). Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine. Biochemistry, 28(3), 1215–1224. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A-Z Guide to Scale-up Synthesis of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

Introduction: The Significance of Trifluoromethylated Amino Acid Precursors

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate is a crucial building block in the synthesis of non-canonical amino acids, specifically those bearing a trifluoromethyl group. The incorporation of trifluoromethyl moieties into peptides and pharmaceutical compounds can significantly enhance their metabolic stability, binding affinity, and overall efficacy.[1][2] This guide provides a comprehensive overview and a detailed protocol for the scale-up synthesis of this valuable intermediate, addressing the practical challenges encountered during large-scale production. The methodologies described herein are designed to be robust, scalable, and safe, catering to the needs of researchers in drug discovery and process chemistry.

The synthesis of α-trifluoromethyl amino acids has traditionally been hampered by harsh reaction conditions and a limited substrate scope.[1][2] The protocol detailed in this application note circumvents many of these challenges by employing a modified malonic ester synthesis, a powerful and versatile method for the formation of carbon-carbon bonds.[3][4]

Synthetic Strategy: A Modified Malonic Ester Approach

The core of this synthetic route lies in the alkylation of diethyl acetamidomalonate. This classical transformation involves the deprotonation of the acidic α-hydrogen of the malonic ester, followed by nucleophilic attack on a suitable electrophile.[3][4][5] In this specific application, a trifluoroethylating agent is employed to introduce the desired trifluoromethyl group.

Causality of Experimental Choices:

-

Choice of Base: Sodium ethoxide is the base of choice for the deprotonation of diethyl acetamidomalonate. Its pKa is well-suited to quantitatively form the enolate without promoting undesirable side reactions.[4] Furthermore, using the same alkoxide as the ester groups of the starting material prevents transesterification.

-

Selection of Trifluoroethylating Agent: While various electrophiles can introduce the trifluoroethyl group, 2,2,2-trifluoroethyl triflate or tosylate are often preferred due to their high reactivity, which ensures efficient alkylation.

-

Solvent System: Anhydrous ethanol or a similar polar aprotic solvent is typically used to facilitate the dissolution of the reactants and to stabilize the intermediate enolate.

Reaction Mechanism Overview

The synthesis proceeds through a well-established SN2 mechanism. The enolate of diethyl acetamidomalonate, a potent nucleophile, displaces the leaving group on the trifluoroethylating agent to form the desired product.

Caption: General reaction mechanism for the synthesis.

Detailed Scale-Up Protocol

This protocol is optimized for a laboratory scale-up synthesis, yielding a significant quantity of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |

| Diethyl acetamidomalonate | 217.22 | 1.0 | 217.22 g |

| Sodium Ethoxide (21% in Ethanol) | 68.05 | 1.1 | 357 mL |

| 2,2,2-Trifluoroethyl triflate | 232.11 | 1.05 | 243.72 g |

| Anhydrous Ethanol | 46.07 | - | 1 L |

| Diethyl Ether | 74.12 | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Equipment

-

5 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Addition funnel

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure

Caption: Step-by-step experimental workflow.

Step 1: Preparation of the Reaction Mixture

-

To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 217.22 g (1.0 mol) of diethyl acetamidomalonate.

-

Add 1 L of anhydrous ethanol to the flask and stir until the solid is fully dissolved.

-

Slowly add 357 mL of a 21% sodium ethoxide solution in ethanol (1.1 mol) to the reaction mixture via the addition funnel over 30 minutes. A slight exotherm may be observed. The formation of the sodium salt of diethyl malonate may result in a white precipitate.[6]

Step 2: Alkylation

-

After the addition of sodium ethoxide is complete, begin to add 243.72 g (1.05 mol) of 2,2,2-trifluoroethyl triflate dropwise to the reaction mixture at a rate that maintains a gentle reflux.[6]

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.[7]

Step 3: Work-up and Extraction

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 2 L of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 500 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure this compound as a white solid.[9]

-

Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[10]

Reagent Handling:

-

Sodium Ethoxide: Corrosive and flammable. Handle in a fume hood and keep away from sources of ignition.

-

2,2,2-Trifluoroethyl triflate: A reactive and potentially toxic substance. Avoid inhalation and skin contact.

-

Diethyl Ether: Highly flammable. Use in a well-ventilated area and away from open flames.

-

Diethyl malonate and its derivatives: Can cause eye irritation.[11] Avoid breathing vapors.[12]

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: To assess the purity of the crystalline product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | Incomplete deprotonation or inactive alkylating agent. | Ensure the use of anhydrous solvent and a fresh, active batch of sodium ethoxide and trifluoroethylating agent. |

| Presence of unreacted starting material | Insufficient reaction time or temperature. | Increase the reflux time and monitor the reaction progress by TLC. |

| Formation of side products | Presence of water, incorrect stoichiometry. | Use anhydrous conditions and carefully control the stoichiometry of the reagents. |

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a key precursor for the development of novel fluorinated compounds. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable building block in significant quantities, thereby accelerating their drug discovery and development efforts. The principles of malonic ester synthesis are well-established, and their application in this context offers a reliable and efficient route to this important class of molecules.[3][5][13][14]

References

- CN104610082A - Preparation method of diethyl acetamidomalonate - Google P

-

diethyl acetamidomalonate - Organic Syntheses Procedure. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]

- CN102143938A - Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid - Google P

-

Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed. [Link]

- CN107602408B - Synthesis method of acetamino diethyl malonate - Google P

-

N-Alkylation of Diethyl Acetamidomalonate: Synthesis of Constrained Amino Acid Derivatives by Ring-Closing Metathesis | Request PDF - ResearchGate. [Link]

-

Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids | Organic Letters. [Link]

-

Malonic Ester Synthesis Reaction Mechanism - YouTube. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - Semantic Scholar. [Link]

-

Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

-

N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis | Semantic Scholar. [Link]

-

Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. [Link]

-

21.10: Malonic Ester Synthesis - Chemistry LibreTexts. [Link]

-

Diethyl Malonate : Synthesis via Fischer Esterification - YouTube. [Link]

- CN1237571A - Preparation method of diethyl malonate - Google P

-

1,3-Diethyl 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioate | C25H39NO5 | CID - PubChem. [Link]

-

Malonic Ester Synthesis - Chemistry Steps. [Link]

-

B.Sc. III Year | Organic synthesis via enolates | Alkylation of diethyl malonate - YouTube. [Link]

-

Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - American Chemical Society. [Link]

-

ICSC 1739 - DIETHYLMALONATE. [Link]

-

21.7b The Malonic Ester Synthesis - YouTube. [Link]

Sources

- 1. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

Application Notes & Protocols: The Strategic Role of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate in Advanced Agrochemical Synthesis

Preamble: The Imperative of Fluorine in Modern Crop Protection

The strategic incorporation of fluorine-containing moieties has revolutionized the agrochemical industry. The trifluoromethyl (CF₃) group, in particular, has become a cornerstone of modern pesticide design. Its unique electronic properties and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes, often leading to a significant increase in efficacy and a more favorable toxicological profile.[1][2] Agrochemicals containing the trifluoromethyl group are now a major segment of the market, highlighting the importance of developing efficient synthetic routes to key fluorinated building blocks.[2][3]

This guide focuses on Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate , a highly functionalized and valuable intermediate. Its structure is primed for the synthesis of complex, high-value agrochemical targets. The malonic ester core provides a latent carboxylic acid functionality, the acetamido group serves as a protected α-amino group, and the trifluoroethyl moiety is the critical pharmacophore. We will explore its synthesis and subsequent elaboration into scaffolds relevant to cutting-edge fungicides.

Section 1: Core Chemical Principles & Synthetic Value

The utility of this compound is rooted in the principles of the malonic ester synthesis . This classic synthetic strategy allows for the preparation of substituted carboxylic acids.[4][5] The hydrogen atom on the α-carbon of the malonate is acidic and can be readily removed by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.[6][7] This enolate is a potent nucleophile.

Our target molecule is a pre-alkylated and N-functionalized malonate. The true synthetic power is unlocked during subsequent transformations:

-

Hydrolysis: Treatment with acid or base will hydrolyze the two ester groups to carboxylic acids.

-

Decarboxylation: Upon heating, the resulting malonic acid derivative readily loses a molecule of CO₂, yielding a substituted α-amino acid.[8]

Therefore, this compound is a direct precursor to 3,3,3-trifluoroalanine , a non-canonical amino acid that serves as a chiral building block for a variety of complex heterocyclic structures.

Caption: Synthetic pathway from the target malonate to a final agrochemical scaffold.

Section 2: Synthesis Protocol for the Key Intermediate

The target molecule is not typically available off-the-shelf and must be synthesized. The most logical approach is the alkylation of Diethyl 2-acetamidomalonate with a suitable trifluoroethylating agent.

Protocol 2.1: Synthesis of this compound

This protocol is based on the standard malonic ester alkylation methodology.[5][6]

Objective: To introduce the 2,2,2-trifluoroethyl group onto the α-carbon of diethyl acetamidomalonate.

Materials:

-

Diethyl 2-acetamidomalonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

2,2,2-Trifluoroethyl iodide (or triflate)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, addition funnel, nitrogen inlet.

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Base Addition: To the flask, add anhydrous ethanol followed by the portion-wise addition of sodium ethoxide under stirring. Allow the base to fully dissolve.

-

Enolate Formation: Add a solution of Diethyl 2-acetamidomalonate in anhydrous toluene dropwise to the sodium ethoxide solution at room temperature. A slight exotherm may be observed. Stir the mixture for 1 hour at 50°C to ensure complete formation of the sodium enolate. A white precipitate of the sodium salt may form.[6]

-

Alkylation: Add 2,2,2-trifluoroethyl iodide (or a more reactive triflate) to the reaction mixture via an addition funnel. Heat the reaction to reflux (approx. 80-90°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Key mechanistic steps in the synthesis of the target malonate.

Section 3: Application in Fungicide Synthesis

A primary application of this building block is in the synthesis of novel fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class.[9][10] Many of these potent fungicides contain a trifluoromethyl-substituted pyrazole or pyridine core.[3][11]

Protocol 3.1: Synthesis of N-acetyl-3,3,3-trifluoroalanine Ethyl Ester

Objective: To convert the malonate intermediate into a valuable α-amino acid ester.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

1M Hydrochloric acid (HCl)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

Saponification: Dissolve the starting malonate in a mixture of THF and water. Cool to 0°C and add a solution of LiOH in water. Stir at room temperature until TLC analysis shows complete consumption of the starting material.

-

Acidification: Cool the mixture to 0°C and carefully acidify to pH ~2 with 1M HCl.

-

Extraction: Extract the aqueous solution three times with ethyl acetate. Combine the organic layers, dry over MgSO₄, and concentrate to yield the crude dicarboxylic acid.

-

Decarboxylation: Transfer the crude acid to a round-bottom flask with toluene. Fit a Dean-Stark trap and reflux condenser. Heat the mixture to reflux. The decarboxylation will proceed, releasing CO₂. The reaction is typically complete within 2-4 hours.

-

Purification: After cooling, the solvent is removed under reduced pressure to yield N-acetyl-3,3,3-trifluoroalanine, which can be used directly or further purified.

This trifluoroalanine derivative is a precursor for constructing the trifluoromethyl-pyrazole ring, a key component in fungicides like Isoflucypram.[12] The synthesis involves condensation with a hydrazine derivative followed by cyclization.

Section 4: Data Summary & Expected Outcomes

The following table summarizes typical conditions and expected outcomes for the key synthetic steps described. Yields are illustrative and will vary based on scale and optimization.

| Reaction Step | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield (%) | Reference / Analogy |

| Alkylation | NaOEt, CF₃CH₂I | Ethanol / Toluene | 80-90 | 12-18 | 65 - 80 | Malonic Ester Synthesis[5] |

| Saponification | LiOH | THF / H₂O | 0 - 25 | 2 - 4 | >95 (crude) | Standard Ester Hydrolysis |

| Decarboxylation | Heat | Toluene | 110 | 2 - 4 | 85 - 95 | Decarboxylation of Malonic Acids[8] |

| Amide Coupling | Pyrazole-COOH, Amine, Coupling Agent | DCM / DMF | 25 | 6 - 12 | 70 - 90 | Patent Literature[13] |

Conclusion

This compound is a bespoke synthetic intermediate of significant strategic value. It provides a reliable and efficient pathway to introduce the crucial trifluoroethyl group and a protected amine functionality simultaneously. Its primary role is as a precursor to 3,3,3-trifluoroalanine derivatives, which are essential building blocks for constructing the heterocyclic cores of many modern, high-performance agrochemicals, particularly SDHI fungicides. The protocols and principles outlined in this guide provide a framework for researchers in the agrochemical field to leverage this powerful intermediate in the discovery and development of next-generation crop protection solutions.

References

-

Fujiwara, T., & O'Hagan, D. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry. [Link]

-

The Organic Chemistry Tutor. (2017). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube. [Link]

- Google Patents. (2018).

-

Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

Kim, H. J., et al. (2020). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Scientific Reports. [Link]

-

MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules. [Link]

-

Desbordes, P., et al. (2020). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Pest Management Science. [Link]

-

ResearchGate. (2020). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. [Link]

-

Yang, Y., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. [Link]

-

ResearchGate. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

-

ResearchGate. (2022). Isoflucypram—the next-generation succinate dehydrogenase inhibitor fungicide. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. [Link]

-

AERU, University of Hertfordshire. (n.d.). Isoflucypram (Ref: BCS-CN88460). [Link]

-

The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

-

Pharmaffiliates. (n.d.). Diethyl 2-Acetamido-2-[2-(4-octylphenylethyl)malonate. [Link]

-

Fujiwara, T., & O'Hagan, D. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

- Google Patents. (2021). CN113620867A - Synthesis method of fluopyram.

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

-

Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... | Study Prep. [Link]2c35f992797e)

Sources

- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 8. youtube.com [youtube.com]

- 9. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 12. researchgate.net [researchgate.net]

- 13. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate from its reaction mixture. The content is structured to address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and why does it complicate purification?

A1: The standard synthesis involves the alkylation of Diethyl 2-acetamidomalonate (DEAM) with a suitable 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl iodide or triflate.[1][2] The reaction proceeds via the formation of an enolate from DEAM using a base like sodium ethoxide, which then acts as a nucleophile in an SN2 reaction.[3][4]

Causality of Purification Challenges: This reaction is seldom perfectly clean. The crude mixture typically contains not only the desired product but also unreacted starting materials, the base, salt byproducts (e.g., NaI), and potential side-products. The key challenge lies in the similar polarities of the desired product and the starting DEAM, which can make separation difficult.

Q2: What are the primary impurities I should expect in my crude reaction mixture?

A2: Based on the reaction mechanism, the following impurities are common:

-

Unreacted Diethyl 2-acetamidomalonate (DEAM): Often the most significant organic impurity, especially in cases of incomplete conversion.

-

Unreacted 2,2,2-trifluoroethylating agent: Residual electrophile may be present.

-

Inorganic Salts: Byproducts such as sodium iodide or sodium triflate, formed from the base's cation and the electrophile's leaving group.

-

Hydrolysis Products: If reaction conditions are not strictly anhydrous, hydrolysis of the ester or amide functionalities can occur, leading to various acidic or amino-malonate species.[5][6]

-

Excess Base: Residual sodium ethoxide or other bases used for deprotonation.

Q3: What are the recommended primary purification methods for this compound?

A3: A multi-step approach is most effective:

-

Aqueous Work-up/Extraction: The first step should always be a liquid-liquid extraction to remove inorganic salts, excess base, and other water-soluble impurities.

-

Flash Column Chromatography: This is the most robust method for separating the target compound from unreacted DEAM and other organic impurities due to differences in polarity.[7][8]

-

Recrystallization: If the purified product is a solid and high purity is required, recrystallization is an excellent final polishing step to remove trace impurities and obtain crystalline material.[9][10]

Q4: How can I effectively monitor the reaction and purification progress?

A4: Thin-Layer Chromatography (TLC) is the ideal tool. Use a mobile phase that gives good separation between your starting material (DEAM) and the product. A typical eluent system is a mixture of hexane and ethyl acetate. The product, being less polar than DEAM (due to the replacement of the acidic α-hydrogen with an alkyl group), will have a higher Rf value. Stains like potassium permanganate or iodine can be used for visualization.

Purification Workflow Diagram

The following diagram outlines the logical flow for purifying this compound from the crude reaction mixture.

Caption: Purification workflow for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

| Problem Encountered | Plausible Scientific Cause(s) | Recommended Solution & Rationale |

| Low yield after aqueous work-up. | 1. Product is partially water-soluble. The trifluoroethyl group increases lipophilicity, but the two ester groups and acetamido group provide some water solubility. 2. Emulsion formation during extraction, trapping product in the interfacial layer. | 1. Back-extract the aqueous layer with fresh ethyl acetate or dichloromethane (2-3 times) to recover any dissolved product. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing organic components out. |

| Product appears as an intractable oil and will not solidify. | 1. Presence of impurities. Residual solvent or unreacted starting materials can act as a eutectic contaminant, depressing the melting point and preventing crystallization. 2. The compound is inherently an oil at room temperature. While the parent DEAM is a solid, alkylation can sometimes result in a low-melting solid or an oil. | 1. Ensure purity via chromatography. The most reliable way to induce crystallization is to start with highly pure material. Re-purify using a shallow gradient on your column. 2. Attempt co-evaporation with a non-polar solvent like hexane or toluene under reduced pressure to remove trace polar solvents. If it remains an oil, proceed with characterization as such. |

| TLC of crude organic layer shows one spot or poor separation. | 1. Inappropriate TLC eluent. The solvent system may be too polar (both spots run at the top) or not polar enough (both spots remain at the baseline). 2. Product and starting material have very similar polarity. This is the core challenge of this purification. | 1. Systematically vary the eluent. Start with 10% Ethyl Acetate in Hexane and gradually increase the ethyl acetate concentration (e.g., 15%, 20%, 25%) until you achieve a product Rf of ~0.3-0.4 for optimal column separation. 2. If separation is still poor, consider using a different solvent system (e.g., Dichloromethane/Methanol) or a different stationary phase (e.g., alumina), though silica gel is usually sufficient. |

| Final product NMR spectrum shows peaks corresponding to DEAM. | 1. Incomplete reaction. The alkylation reaction did not proceed to completion. 2. Co-elution during column chromatography. The fractions collected contained a mixture of product and DEAM due to suboptimal separation. | 1. Before purification, ensure the reaction has gone to completion using TLC. If not, consider optimizing reaction time, temperature, or stoichiometry. 2. Re-run the column with a shallower gradient. A slower, more gradual increase in eluent polarity will provide better resolution between the two closely-eluting compounds. Collect smaller fractions and analyze them carefully by TLC before combining. |

| Final product is a solid but has a broad melting point range. | 1. Residual solvent. Trapped solvent molecules in the crystal lattice will disrupt the packing and lower/broaden the melting point. 2. Presence of minor organic impurities. Even small amounts of contaminants can significantly impact melting point. | 1. Dry the solid thoroughly under high vacuum for several hours, potentially with gentle heating (well below the melting point). 2. Perform a recrystallization. Dissolve the solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and slowly add a cold anti-solvent in which it is insoluble (e.g., hexane) until turbidity appears. Cool slowly to allow for the formation of pure crystals.[9] |

Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up

Rationale: This initial step is critical for removing inorganic byproducts and water-soluble reagents, which simplifies the subsequent chromatographic purification.

-

Quench the Reaction: Cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base and enolate.

-

Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., ethanol, THF), add a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Extraction: Add deionized water to dissolve the inorganic salts. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Separate Layers: Drain the aqueous layer. Wash the remaining organic layer sequentially with:

-

Deionized water (2x)

-

Saturated brine solution (1x)

-

-

Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude organic product.

Protocol 2: Flash Column Chromatography

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. By gradually increasing the polarity of the mobile phase, we can selectively elute the desired product.[7]

-

Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., 95:5 Hexane/EtOAc).

-

Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent. Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

-

Elution:

-

Begin eluting with a low-polarity mobile phase (e.g., 90:10 Hexane/EtOAc). This will elute any non-polar impurities.

-

Gradually increase the polarity of the mobile phase (e.g., to 85:15, then 80:20 Hexane/EtOAc). The exact gradient should be determined by prior TLC analysis.

-

The desired product, being less polar than DEAM, should elute before the starting material.

-

-

Collection and Analysis: Collect fractions and analyze each one by TLC. Combine the fractions that contain the pure product.

-

Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

References

- CN104610082A - Preparation method of diethyl acetamidomalonate - Google P

-

diethyl acetamidomalonate - Organic Syntheses Procedure. (URL: [Link])

-

Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. (URL: [Link])

- CN1237571A - Preparation method of diethyl malonate - Google P

- Pharmaffiliates. Diethyl 2-Acetamido-2-[2-(4-octylphenylethyl)malonate. (URL: https://www.pharmaffiliates.

-

Liu, S., et al. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography. (URL: [Link])

-

ChemBK. Diethyl-2-acetamidomalonate. (URL: [Link])

- Santa Cruz Biotechnology. Diethyl 2-Acetamido-2-[2-(4-octylphenylethyl)malonate | CAS 162358-08-9. (URL: https://www.scbt.

-

PubChem. Diethyl 2-acetamido-2-phenethylmalonate. (URL: [Link])

-

Feringa, B. L., et al. Supporting Information for publications. (URL: [Link])

-

MacMillan, D. W. C., et al. (2016). Arylation of Diethyl Acetamidomalonate with Diaryliodonium Salts En Route to α-Arylglycines. The Journal of Organic Chemistry. (URL: [Link])

-

Organic Syntheses Procedure. Malonic acid, bis(hydroxymethyl)-, diethyl ester. (URL: [Link])

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (URL: [Link])

-

Wikipedia. Diethyl acetamidomalonate. (URL: [Link])

-

PrepChem.com. Preparation of diethyl malonate. (URL: [Link])

-

Gouverneur, V., et al. (2020). 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie. (URL: [Link])

-

Chemistry LibreTexts. (2024). 22.8: Alkylation of Enolate Ions. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Optimizing the Synthesis of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

Welcome to the technical support center for the synthesis of Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. The following content, structured in a question-and-answer format, provides in-depth technical guidance based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is a classic example of a malonic ester synthesis, which involves the alkylation of a malonate ester.[1][2][3] The core transformation consists of three key stages:

-

Enolate Formation: Diethyl 2-acetamidomalonate (DEAM) is deprotonated at the α-carbon using a suitable base to form a resonance-stabilized enolate.[4]

-